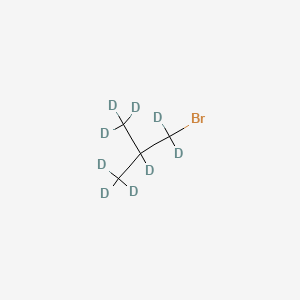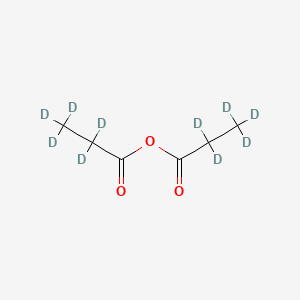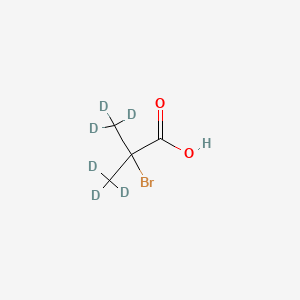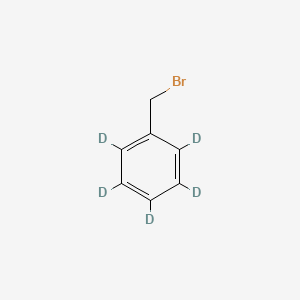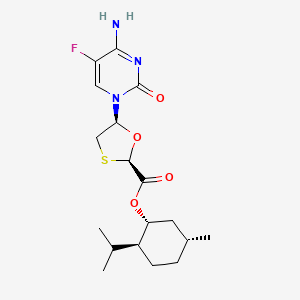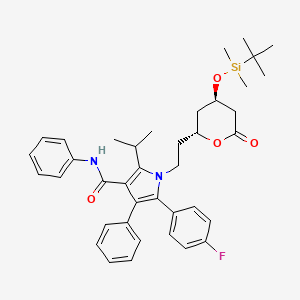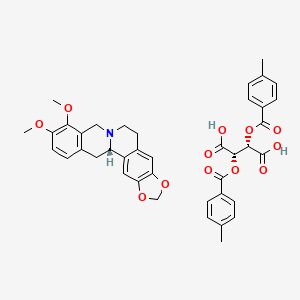
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate is a chiral compound that is often used in various scientific research and industrial applications. It is derived from the natural alkaloid canadine, which is found in several plant species. The compound is known for its unique stereochemistry and its ability to interact with various biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate typically involves the resolution of racemic canadine using di-p-toluoyl-D-tartaric acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may require several purification steps to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques, including crystallization and chromatography. These methods are optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry.
化学反应分析
Types of Reactions
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different stereoisomers.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce different stereoisomers of canadine.
科学研究应用
(S)-(-)-Canadine Di-p-toluoyl-D-tartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral resolving agent and in the synthesis of other chiral compounds.
Biology: Studied for its interactions with various biological systems, including enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including its effects on cardiovascular and nervous systems.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include modulation of enzyme activity and receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-(+)-Canadine Di-p-toluoyl-D-tartrate: The enantiomer of (S)-(-)-Canadine Di-p-toluoyl-D-tartrate, with different stereochemistry and potentially different biological activities.
Berberine: Another alkaloid with similar structural features but different biological properties.
Tetrahydroberberine: A reduced form of berberine with distinct chemical and biological characteristics.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its interactions with biological systems and its applications in research and industry. Its ability to act as a chiral resolving agent and its potential therapeutic effects make it a valuable compound in various fields.
属性
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4.C20H18O8/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-4,8-9,16H,5-7,10-11H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t16-;15-,16-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMJDIWTPLMTTL-SCQFDBOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
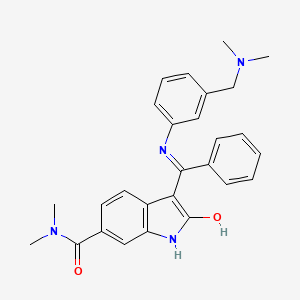
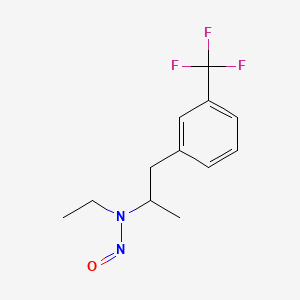
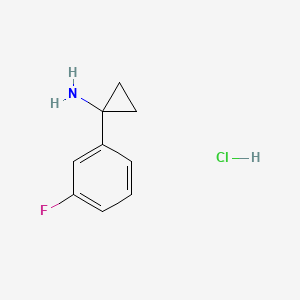
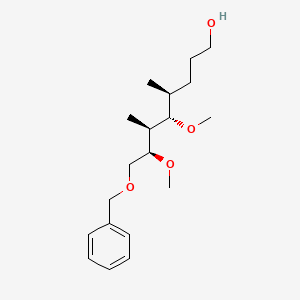
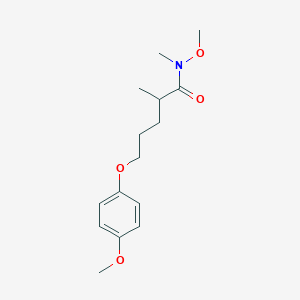
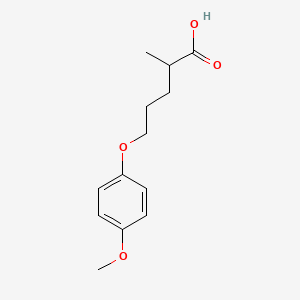
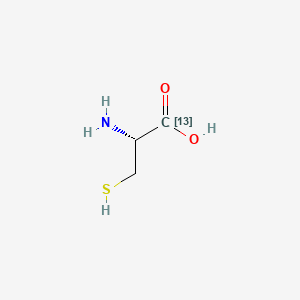
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/new.no-structure.jpg)
